molecular formula C8H13NO2 B172675 Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate CAS No. 119102-22-6

Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate

Cat. No.: B172675
CAS No.: 119102-22-6
M. Wt: 155.19 g/mol
InChI Key: NHXCMSNCBQRPFQ-UHFFFAOYSA-N
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Description

Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate is a bicyclic compound with the molecular formula C8H13NO2 . This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is also known as 1-azabicyclo[2.2.1]heptane-4-carboxylic acid, methyl ester .

Preparation Methods

The synthesis of Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate can be achieved through various synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Industrial production methods typically involve similar catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom within its bicyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This binding can lead to changes in cellular processes and biochemical pathways, making it a useful compound in both research and therapeutic contexts .

Comparison with Similar Compounds

Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methyl ester group, which can influence its reactivity and binding properties .

Properties

IUPAC Name

methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-7(10)8-2-4-9(6-8)5-3-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXCMSNCBQRPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCN(C1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-benzyl-1-azoniabicyclo[2.2.1]heptane-4-carboxylate (3.25 g) in MeOH was added 10% Pd carbon with a 50% hydration (650 mg), followed by stirring at room temperature for 5 hours under a hydrogen atmosphere of 3 atm. The reaction mixture was filtered through Celite and the filtrate was concentrated. The residue was dissolved in MeOH and added with sulfuric acid (3 mL), followed by heating under reflux for 1 hour. The reaction mixture was neutralized with an aqueous K2CO3 solution and extracted with EtOAc. The organic layer was washed with water and brine in this order, dried over MgSO4, and then concentrated under reduced pressure. The residue was purified by medium-pressure preparative liquid chromatography (silica gel, YAMAZEN YFLC WPrep2XY, CHCl3: MeOH: 28% aqueous ammonia) to obtain methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate (890 mg) as a colorless oily substance.
Name
1-benzyl-1-azoniabicyclo[2.2.1]heptane-4-carboxylate
Quantity
3.25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Pd carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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